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Compound of Interest

Compound Name: Metatartaric acid

Cat. No.: B12092344

This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) for researchers, scientists, and drug development professionals working with
metatartaric acid for wine stabilization.

Frequently Asked Questions (FAQS)

Q1: What is the primary function of metatartaric acid in wine?

Al: Metatartaric acid's main role is to ensure the tartaric stability of wine by preventing the
crystallization and precipitation of potassium bitartrate and, to some extent, calcium tartrate.[1]
[2] It acts as a protective colloid, attaching to tartrate crystals as they form to keep them from
growing and aggregating into visible deposits.[1] This is particularly useful for maintaining the
clarity of white, rosé, and sparkling wines intended for consumption within a few months of
bottling.[1]

Q2: How does temperature and pH affect the stability and efficacy of metatartaric acid?

A2: The effectiveness of metatartaric acid is temporary because it slowly hydrolyzes back to
tartaric acid in the wine.[3][4][5] This rate of hydrolysis is highly dependent on temperature and
pH.[3] Higher storage temperatures and higher wine pH accelerate the breakdown, reducing
the stabilization period.[3][6] Conversely, lower temperatures prolong its efficiency.[6] For
instance, its stabilizing effect can last for a couple of years at 10-12°C but may only last for one
week at 30°C.[3][7]
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Q3: Can metatartaric acid be used in conjunction with other fining agents or stabilizers?

A3: Metatartaric acid should not be added simultaneously with fining agents or other highly
adsorptive substances, as this can significantly reduce its effectiveness.[6] All fining processes,
such as bentonite treatment for protein stability, should be completed before the addition of
metatartaric acid.[6] It can be used in strategies involving other stabilizers like
Carboxymethylcellulose (CMC) or mannoproteins, but interactions can occur. For example,
using it with mannoproteins can considerably decrease the filterability of red wines.[8][9][10]

Q4: What is the maximum permitted dosage of metatartaric acid in wine?

A4: The maximum permitted addition of metatartaric acid is typically 100 mg/L (or 10 g/hL).[3]
[6][11] For young or freshly blended wines, it is often recommended to use the full dosage to
ensure effectiveness.[6]

Troubleshooting Guides

Issue 1: A milky or protein haze appears after adding metatartaric acid.
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Possible Cause

Troubleshooting Step

Explanation

Protein Instability

1. Before adding metatartaric
acid, perform a protein stability
test (heat test).[6] 2. If the wine
is unstable, conduct bentonite
fining to remove excess
proteins.[12][13]

Metatartaric acid is highly
reactive with wine proteins due
to its negative charge.[13] If a
wine is not protein-stable, the
addition can cause these
proteins to flocculate, resulting
in a haze.[6][14][15]

Interaction with Lysozyme

1. Ensure no residual
lysozyme is present in the wine

before treatment.

Metatartaric acid can
precipitate with residual
lysozyme, leading to protein
haze, even if bentonite fining

has been applied.[6]

Application to Very Cold Wine

1. Allow the wine to reach a
moderate temperature before

addition.

Applying metatartaric acid to
extremely cold wines can
sometimes produce cloudiness
due to the formation of

anomalous crystals.

Issue 2: The filter membranes are clogging during bottling after metatartaric acid addition.
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Possible Cause

Troubleshooting Step

Explanation

Insufficient Time Before

Filtration

1. Add metatartaric acid to the
wine at least five days before
the final membrane filtration.[6]

The large molecules of
metatartaric acid can block
membrane pores if filtration is
performed too soon after
addition.[6] Allowing a waiting
period helps prevent this issue.

Interaction with Other Colloids

1. Ensure the wine is clean
and pre-filtered before adding
metatartaric acid. 2. Avoid
using it with certain
mannoprotein products in red

wines.

Studies have shown that the
combination of metatartaric
acid and mannoproteins can
significantly reduce the
filterability of red wines.[38][9]
[10]

Issue 3: Tartrate crystals have formed in the bottle despite treatment.
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Possible Cause

Troubleshooting Step

Explanation

Hydrolysis of Metatartaric Acid

1. Check the wine's storage
temperature and age. 2. For
wines intended for long aging,
consider alternative
stabilization methods like cold
stabilization.[2][16]

The stabilizing effect of
metatartaric acid is temporary
and diminishes over time as it
hydrolyzes.[4][17][18] High
storage temperatures
drastically shorten its effective
lifespan.[6][7]

Improper Dissolution

1. Review the dissolution
protocol. Ensure metatartaric
acid was dissolved in cold

water or wine.[14]

Dissolving metatartaric acid in
hot water will cause immediate
hydrolysis, rendering it
ineffective and potentially
increasing the risk of tartrate

precipitation.[14]

Reduced Efficacy

1. Confirm that no fining
agents were used concurrently.
[6] 2. Ensure the wine was pre-
filtered, as any subsequent
filtration can remove the

metatartaric acid.[6]

The product's efficiency is
reduced if it is removed by
filtration or interacts with

adsorptive substances.[6]

Data Summary

Table 1: Stability and Efficacy of Metatartaric Acid

© 2025 BenchChem. All rights reserved.

5/12

Tech Support


https://www.perennia.ca/wp-content/uploads/2021/04/Fact-Sheet-TARTRATE-STABILITY-IN-WINES.pdf
https://www.extension.iastate.edu/wine/wp-content/uploads/2021/09/Methods-for-Tartrate-Stabilization-of-Wine-PDF.pdf
https://pubmed.ncbi.nlm.nih.gov/39272500/
https://glossary.wein.plus/metatartaric-acid
https://www.researchgate.net/publication/383521214_Wine_Volatilome_as_Affected_by_Tartaric_Stabilization_Treatments_Cold_Stabilization_Carboxymethylcellulose_and_Metatartaric_Acid
https://www.eaton.com/content/dam/eaton/products/filtration-solutions/stabilization/metatartaric-acid/technical-datasheets/Eaton-Metatartaric-Acid-TechnicalDataSheet-EN.pdf
https://www.awri.com.au/industry_support/winemaking_resources/storage-and-packaging/pre-packaging-preparation/cold-stabilisation/
http://www.tartric-med.com/en/produit/acide-meta-tartrique/
http://www.tartric-med.com/en/produit/acide-meta-tartrique/
https://www.eaton.com/content/dam/eaton/products/filtration-solutions/stabilization/metatartaric-acid/technical-datasheets/Eaton-Metatartaric-Acid-TechnicalDataSheet-EN.pdf
https://www.eaton.com/content/dam/eaton/products/filtration-solutions/stabilization/metatartaric-acid/technical-datasheets/Eaton-Metatartaric-Acid-TechnicalDataSheet-EN.pdf
https://www.eaton.com/content/dam/eaton/products/filtration-solutions/stabilization/metatartaric-acid/technical-datasheets/Eaton-Metatartaric-Acid-TechnicalDataSheet-EN.pdf
https://www.benchchem.com/product/b12092344?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12092344?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Troubleshooting & Optimization

Check Availability & Pricing

Parameter Condition Effect / Duration Reference
N Storage at 50 - 53.6
Stability Approx. 2 years [6]
°F (10 - 12 °C)
Storage at 53.6 - 60.8
Up to 18 months [6]
°F (12 - 16 °C)
Storage at 59 - 64.4
Up to 12 months [6]
°F (15 - 18 °C)
Storage at 30°C Approx. 1 week [3]
Storage at 0°C Approx. 2 years [3]
_ _ 0.83 1b/1,000 gal (10
Dosage Maximum Permitted [6][11]
g/hL or 100 mg/L)
Table 2: Impact on Red Wine Filterability
Treatment Agent Filterability Index (FI) Outcome Reference

Considerably reduced

Metatartaric Acid >500 i . [8][9]
filterability
) Considerably reduced
Mannoproteins >500 ] - [819]
filterability
Control (White/Rosé Did not worsen
<20 [8][9]

Wines)

filterability

Experimental Protocols

Protocol 1: Preparation and Addition of Metatartaric Acid

Objective: To correctly prepare and add metatartaric acid to wine for tartrate stabilization.

Materials:

o Metatartaric acid powder

e Cold wine or cold, demineralized water
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Stirring apparatus

Treatment tank

Methodology:

Ensure the wine to be treated has completed all fining and clarification steps and is protein-
stable.[6] The wine should be pre-filtered and ready for bottling.[6]

Calculate the required amount of metatartaric acid based on the wine volume, not
exceeding the legal maximum of 10 g/hL.[6]

In a separate container, dissolve the calculated quantity of metatartaric acid powder in 10 to
20 times its weight in cold wine or water.[6] Crucially, the liquid must be cold to prevent
premature hydrolysis.[14]

Slowly add the powder to the liquid while stirring continuously to prevent the formation of
lumps.[6]

Once fully dissolved, add this solution to the main volume of wine.

Mix the bulk wine thoroughly to ensure homogeneous distribution of the metatartaric acid.

Allow the treated wine to rest for at least five days before conducting the final membrane
filtration to avoid filter clogging.[6]

Protocol 2: Determination of Metatartaric Acid Presence
(Adapted from OIV-MA-AS313-21)

Objective: To qualitatively determine the presence of metatartaric acid in a wine sample.

Principle: In a mildly acidic medium, metatartaric acid forms an insoluble precipitate with

cadmium acetate, a reaction unique among elements typically present in wine. This precipitate

can be redissolved and heated with sodium hydroxide to release tartaric acid, which produces

a specific orange color with ammonium metavanadate.[19]

Materials:
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Wine sample

Cadmium acetate solution (5%)

Sodium hydroxide (1M)

Ammonium metavanadate solution (2%)

Test tubes, centrifuge, heating apparatus

Methodology:

Place a sample of wine into a test tube.

Add the cadmium acetate solution. In the presence of metatartaric acid, an insoluble
precipitate will form.[19]

Centrifuge the sample to isolate the precipitate.

Decant the supernatant and redissolve the precipitate in water. Note: Tartaric acid also
precipitates with cadmium acetate but only at high alcohol concentrations (>25% vol), and
that precipitate, unlike the one from metatartaric acid, redissolves in water.[19]

Break down the cadmium precipitate by heating it with sodium hydroxide. This step
hydrolyzes the metatartaric acid, releasing tartaric acid.[19]

Add the ammonium metavanadate solution to the sample. A specific orange color indicates
the initial presence of metatartaric acid.[19]

A control sample of the same wine, heated beforehand to hydrolyze any metatartaric acid,
should be run in parallel for comparison.[19]

Visualizations
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Caption: Experimental workflow for applying metatartaric acid.
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Caption: Factors influencing metatartaric acid stability.
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Caption: Interactions leading to potential wine defects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. Metatartaric acid in wine (E353): understanding what it is [wine-ingredients.com]
e 2. perennia.ca [perennia.ca]
¢ 3. Re-evaluation of metatartaric acid (E 353) as a food additive - PMC [pmc.ncbi.nim.nih.gov]

¢ 4. Wine Volatilome as Affected by Tartaric Stabilization Treatments: Cold Stabilization,
Carboxymethylcellulose and Metatartaric Acid - PubMed [pubmed.nchbi.nlm.nih.gov]

o 5. researchgate.net [researchgate.net]
e 6. eaton.com [eaton.com]
e 7. awri.com.au [awri.com.au]

e 8. THE IMPACT OF ENOLOGICAL PRODUCTS FOR TARTARIC STABILIZATION ON WINE
FILTERABILITY: Scientific paper | Chemical Industry & Chemical Engineering Quarterly
[ache-pub.org.rs]

e 9. researchgate.net [researchgate.net]

e 10. mdpi.com [mdpi.com]

e 11. mdpi.com [mdpi.com]

e 12. winemakermag.com [winemakermag.com]

e 13. enartis.com [enartis.com]

e 14. Meta tartaric acid — tartricmed [tartric-med.com]

e 15. lamothe-abiet.com [lamothe-abiet.com]

e 16. extension.iastate.edu [extension.iastate.edu]

e 17. Metatartaric acid | wein.plus Lexicon [glossary.wein.plus]
e 18. researchgate.net [researchgate.net]

e 19. Metatartaric acid (Type-1V) | OIV [oiv.int]

© 2025 BenchChem. All rights reserved. 11/12 Tech Support


https://www.benchchem.com/product/b12092344?utm_src=pdf-custom-synthesis
https://www.wine-ingredients.com/en/ingredient/metatartaric-acid/
https://www.perennia.ca/wp-content/uploads/2021/04/Fact-Sheet-TARTRATE-STABILITY-IN-WINES.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7448071/
https://pubmed.ncbi.nlm.nih.gov/39272500/
https://pubmed.ncbi.nlm.nih.gov/39272500/
https://www.researchgate.net/figure/that-the-metatartaric-acid-efficiency-is-destroyed-by-heating-which-induces-hydrolysis-of_tbl1_50386881
https://www.eaton.com/content/dam/eaton/products/filtration-solutions/stabilization/metatartaric-acid/technical-datasheets/Eaton-Metatartaric-Acid-TechnicalDataSheet-EN.pdf
https://www.awri.com.au/industry_support/winemaking_resources/storage-and-packaging/pre-packaging-preparation/cold-stabilisation/
https://www.ache-pub.org.rs/index.php/CICEQ/article/view/904?articlesBySimilarityPage=5
https://www.ache-pub.org.rs/index.php/CICEQ/article/view/904?articlesBySimilarityPage=5
https://www.ache-pub.org.rs/index.php/CICEQ/article/view/904?articlesBySimilarityPage=5
https://www.researchgate.net/publication/348573535_The_impact_of_enological_products_for_tartaric_stabilization_on_wine_filterability
https://www.mdpi.com/2073-4352/15/5/401
https://www.mdpi.com/2304-8158/13/17/2734
https://winemakermag.com/article/protection-from-the-elements
https://www.enartis.com/wp-content/uploads/2022/04/Wine-Tartrate-Stability.pdf
http://www.tartric-med.com/en/produit/acide-meta-tartrique/
https://lamothe-abiet.com/wp-content/uploads/contenu-technique/livret-technique/LP_EN_STABILISATION_DU_VIN.pdf
https://www.extension.iastate.edu/wine/wp-content/uploads/2021/09/Methods-for-Tartrate-Stabilization-of-Wine-PDF.pdf
https://glossary.wein.plus/metatartaric-acid
https://www.researchgate.net/publication/383521214_Wine_Volatilome_as_Affected_by_Tartaric_Stabilization_Treatments_Cold_Stabilization_Carboxymethylcellulose_and_Metatartaric_Acid
https://www.oiv.int/standards/annex-a-methods-of-analysis-of-wines-and-musts/section-3-chemical-analysis/section-3-1-organic-compounds/section-3-1-3-acids/metatartaric-acid-%28type-iv%29
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12092344?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Troubleshooting & Optimization

Check Availability & Pricing

 To cite this document: BenchChem. [Technical Support Center: Metatartaric Acid Interactions
in Wine]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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